N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide
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Overview
Description
This compound is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a thiophene ring, which is a sulfur-containing heterocycle that is found in many important drugs and natural products .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a pyrazole ring fused to a thiophene ring, with a methoxyphenyl group and an amide group attached. The exact structure would need to be confirmed by techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could allow for hydrogen bonding, which could influence the compound’s solubility and boiling point .Scientific Research Applications
Cytotoxicity and Carbonic Anhydrase Inhibitory Activities
Polymethoxylated-pyrazoline derivatives have been synthesized and investigated for their cytotoxic activities on tumor and non-tumor cell lines, as well as their inhibitory effects on carbonic anhydrase isoenzymes hCA I and hCA II. These compounds exhibit significant cytotoxicity and carbonic anhydrase inhibitory activities, suggesting their potential as lead molecules for anticancer therapy (Kucukoglu et al., 2016).
Pharmacological Evaluation
New series of pyrazoline-based thiazolidinone derivatives have been prepared and evaluated for their pharmacological properties. These compounds have shown promising anticancer and HIV activities, indicating the potential for the development of new therapeutic agents (Patel et al., 2013).
Anticancer and Antiviral Activities
2-Pyrazoline-substituted 4-thiazolidinones have been synthesized and their in vitro anticancer activity tested. Some derivatives demonstrated selective inhibition of leukemia cell lines growth, and one compound was highly active against the Tacaribe virus strain, highlighting the potential for developing new anticancer and antiviral agents (Havrylyuk et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives have been synthesized and investigated as corrosion inhibitors for mild steel in HCl solution. These studies reveal that such compounds can offer high corrosion inhibition efficiency, making them valuable for applications in corrosion protection (Yadav et al., 2016).
Electrochromic Materials
Novel electrochromic materials employing pyrazine derivatives have been developed, demonstrating potential for use in NIR electrochromic devices. These materials exhibit high coloration efficiency, fast response time, and significant change in transmittance in the near-IR region, suggesting their applicability in various electrochromic applications (Zhao et al., 2014).
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide Similar compounds have shown affinity to binding cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological functions, and their inhibition can have significant effects on neurological disorders .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been shown to affect the cholinergic pathway, which is involved in many neurological functions .
Pharmacokinetics
The ADME properties of This compound Similar compounds have shown excellent tumor growth inhibition, oral pk, and binding properties with 208 different protein kinases , suggesting a potential for good bioavailability.
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown potential as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-18(2,3)9-16(22)19-17-14-10-26(23,24)11-15(14)20-21(17)12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWVFJGFKNZYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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